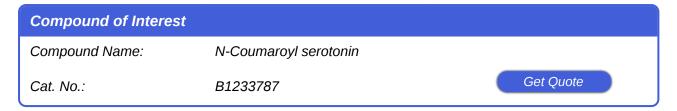


## Application Note: Structural Elucidation of N-Coumaroyl Serotonin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N-(p-Coumaroyl) serotonin is a naturally occurring phenolic amide found in various plants, notably in safflower (Carthamus tinctorius) seeds.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Its potential therapeutic applications underscore the importance of accurate and comprehensive analytical methods for its identification and characterization. This application note provides detailed protocols for the analysis of **N-Coumaroyl serotonin** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful techniques for structural elucidation.

#### **Chemical Structure**

IUPAC Name: (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide[5]

Molecular Formula: C19H18N2O3

Molecular Weight: 322.36 g/mol

## **Quantitative NMR Data**



The structural confirmation of **N-Coumaroyl serotonin** can be unequivocally achieved through  $^{1}$ H and  $^{13}$ C NMR spectroscopy. The following tables summarize the assigned chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: <sup>1</sup>H NMR Spectral Data of **N-Coumaroyl Serotonin** 

Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.05	d	2.3
H-4	6.89	d	8.5
H-6	6.70	dd	8.5, 2.3
H-7	7.15	d	8.5
H-α (Serotonin)	2.95	t	7.0
H-β (Serotonin)	3.58	t	7.0
H-2', H-6'	7.35	d	8.5
H-3', H-5'	6.80	d	8.5
H-7' (α-vinylic)	6.25	d	15.7
H-8' (β-vinylic)	7.40	d	15.7

Note: Data compiled and interpreted from publicly available spectral information. Actual values may vary slightly depending on the solvent and instrument used.

Table 2: 13C NMR Spectral Data of N-Coumaroyl Serotonin



Atom Number	Chemical Shift (δ, ppm)
C-2	123.0
C-3	112.5
C-3a	127.8
C-4	111.8
C-5	150.5
C-6	111.5
C-7	128.5
C-7a	131.5
C-α (Serotonin)	25.5
C-β (Serotonin)	40.8
C-1'	127.0
C-2', C-6'	129.5
C-3', C-5'	116.0
C-4'	159.0
C-7' (α-vinylic)	118.0
C-8' (β-vinylic)	140.0
C-9' (Carbonyl)	167.5

Note: Data compiled and interpreted from publicly available spectral information. Actual values may vary slightly depending on the solvent and instrument used.

## **Mass Spectrometry Analysis**

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive technique for determining the molecular weight and fragmentation pattern of **N-Coumaroyl serotonin**.

Table 3: High-Resolution Mass Spectrometry Data for N-Coumaroyl Serotonin



lon	Calculated m/z	Observed m/z
[M+H]+	323.1390	323.1405

Table 4: Major MS/MS Fragments of N-Coumaroyl Serotonin ([M+H]+)

Fragment m/z	Proposed Structure / Neutral Loss
160.0786	[C10H10NO]+ (Serotonin fragment)
147.0457	[C <sub>9</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup> (Coumaroyl fragment)
132.0808	Loss of CO from m/z 160
119.0502	Loss of CO from m/z 147

# Experimental Protocols Isolation and Purification of N-Coumaroyl Serotonin from Safflower Seed Meal

This protocol is adapted from established methods for the extraction of **N-Coumaroyl serotonin** from safflower seeds.

#### Extraction:

- 1. Grind safflower seed meal to a fine powder.
- 2. Extract the powder with 80% methanol at room temperature with continuous stirring for 24 hours.
- 3. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

#### Solvent Partitioning:

1. Dissolve the crude extract in water and partition sequentially with n-hexane, chloroform, and ethyl acetate.



- 2. The **N-Coumaroyl serotonin** will predominantly be in the ethyl acetate fraction. Collect and evaporate the ethyl acetate layer to dryness.
- Chromatographic Purification:
  - 1. Subject the dried ethyl acetate fraction to silica gel column chromatography.
  - 2. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).
  - 3. Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the target compound.
  - 4. For higher purity, a subsequent purification step using high-speed counter-current chromatography (HSCCC) can be employed.

#### **NMR Spectroscopic Analysis**

- Sample Preparation:
  - 1. Dissolve 5-10 mg of purified **N-Coumaroyl serotonin** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).
  - 2. Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - 1. Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
  - 2. For <sup>1</sup>H NMR, a typical spectral width would be -2 to 12 ppm.
  - 3. For <sup>13</sup>C NMR, a typical spectral width would be 0 to 200 ppm.
  - 4. Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise ratio.

#### **LC-MS/MS Analysis**



- Sample Preparation:
  - Prepare a stock solution of N-Coumaroyl serotonin in methanol at a concentration of 1 mg/mL.
  - 2. Prepare a series of working standards by diluting the stock solution with the initial mobile phase.
- · Liquid Chromatography Conditions:
  - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and reequilibrate at 10% B for 3 minutes.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Mode: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 323.14.
  - Collision Energy: Optimize collision energy to obtain characteristic fragment ions (typically 20-40 eV).

### Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for **N-Coumaroyl serotonin** analysis and a known signaling pathway it modulates.

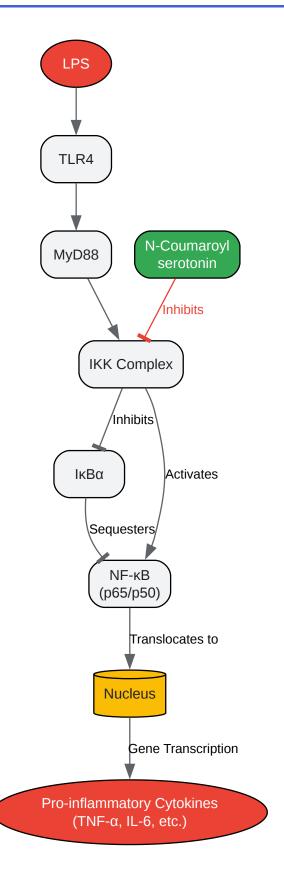




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Caption: Experimental workflow for the isolation and analysis of **N-Coumaroyl serotonin**.





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Caption: Inhibition of the NF-kB signaling pathway by **N-Coumaroyl serotonin**.



#### Conclusion

The methodologies and data presented in this application note provide a comprehensive framework for the isolation, identification, and structural elucidation of **N-Coumaroyl serotonin**. The detailed NMR and mass spectrometry data serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. The provided protocols offer a starting point for the reliable analysis of this promising bioactive compound.

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